molecular formula C13H12ClN3O2 B2807302 N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251690-27-3

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide

Katalognummer: B2807302
CAS-Nummer: 1251690-27-3
Molekulargewicht: 277.71
InChI-Schlüssel: STDCGVKJXZUMOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic small molecule acetamide compound of significant interest in biochemical and pharmacological research, particularly for investigating bone remodeling and osteolytic disorders. Structurally analogous compounds within the acetamide class, such as PPOAC-Bz (N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide), have been identified as potent inhibitors of osteoclastogenesis—the process by which bone-resorbing osteoclasts form from precursor cells . Research indicates that these related molecules exert their effects by suppressing the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-mediated signaling pathways, which are central to osteoclast differentiation and activity . This disruption can lead to the altered expression of osteoclast-specific marker genes (e.g., cathepsin K) and inhibit the formation of F-actin rings in mature osteoclasts, thereby attenuating their bone resorption capability in vitro . Furthermore, in vivo studies on analogous compounds have demonstrated a protective effect against bone loss, highlighting the potential of this chemical class as a scaffold for developing prospective therapeutic agents for conditions like osteoporosis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDCGVKJXZUMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-(pyrimidin-2-yloxy)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorobenzyl)-2-(1H-Tetrazol-1-yl)acetamide (4c)

  • Structure : Replaces pyrimidin-2-yloxy with a tetrazolyl group.
  • Properties : Melting point = 160–162°C; synthesized via a one-pot procedure with 98% yield.

N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(2-Isopropyl-5-methylphenoxy)acetamide (5j)

  • Structure: Incorporates a thiadiazole ring and a bulky isopropyl-methylphenoxy group.
  • Properties : Melting point = 138–140°C; 82% synthetic yield.
  • Significance : The thiadiazole moiety may confer stronger antimicrobial activity due to sulfur’s electron-withdrawing effects .

N-(4-Chlorobenzyl)-2-(2,5-Dimethylphenoxy)acetamide (CAS 431923-68-1)

  • Structure: Features a dimethylphenoxy group instead of pyrimidin-2-yloxy.
  • Properties: Molecular formula = C₁₇H₁₈ClNO₂.
  • Significance: The methyl groups on the phenoxy ring likely increase lipophilicity, affecting membrane permeability .

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Agents

  • Compound 47 (Benzo[d]thiazol-5-ylsulfonyl-piperazinyl acetamide): Exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus).
  • Compound 50 (Chloropyridinyl analog): Shows antifungal efficacy against Candida albicans.
  • Comparison: The pyrimidin-2-yloxy group in the target compound may offer broader-spectrum activity due to its dual hydrogen-bond acceptor/donor capabilities, unlike the sulfonyl-piperazinyl groups in 47–50 .

Anticancer Agents

  • Compound 38 (Quinazoline-sulfonyl acetamide): Inhibits HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines via kinase modulation.
  • Comparison : The pyrimidine ring in the target compound could mimic quinazoline’s interactions with DNA or enzyme active sites, though its efficacy remains unverified .

Suzuki Coupling in NUCC-0200590

  • Reaction : Pd-catalyzed cross-coupling of 4-bromophenylacetamide with 4-fluorophenylboronic acid.
  • Comparison : The target compound’s synthesis may require milder conditions if pyrimidin-2-yloxy is introduced earlier in the sequence .

Multicomponent Reactions (MCRs)

  • Compound III-9 (Methoxyethylacetamido derivative): Synthesized via Ugi reaction with 78% yield.
  • Significance : MCRs offer modular access to diverse acetamide scaffolds, though regioselectivity challenges may arise with pyrimidine incorporation .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Yield (%) Key Feature
Target Compound Pyrimidin-2-yloxy - - Heterocyclic oxygen donor
N-(4-Chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (4c) Tetrazolyl 160–162 98 Metabolic stability
Compound 5j Thiadiazolyl, isopropylphenoxy 138–140 82 Antimicrobial potential
CAS 431923-68-1 2,5-Dimethylphenoxy - - Lipophilicity enhancer

Table 2. Pharmacological Activities of Related Acetamides

Compound Activity Target Organism/Cell Line Mechanism (Hypothesized)
47 Antibacterial Gram-positive bacteria Membrane disruption
38 Anticancer HCT-116, MCF-7 Kinase inhibition
50 Antifungal Candida albicans Ergosterol biosynthesis inhibition

Biologische Aktivität

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antiviral properties, supported by recent research findings and case studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms. In particular, it has shown notable antiproliferative activity against several cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound exhibited significant inhibition percentages against various cancer cell lines:
    • Leukemia (MOLT-4) : 96.27% inhibition.
    • Colon Cancer (KM12) : High levels of inhibition noted.
    • Non-Small Cell Lung Cancer (NCI-H522) : Inhibition percentages ranged from 50.17% to 73.62% depending on the analog used.
    • Melanoma (SK-MEL-5) : Inhibition percentages varied between 62.50% and 74.36% across different derivatives.
    • Breast Cancer (T-47D) : Inhibition percentages were recorded at 63.26% to 72.72% for specific analogs .

The anticancer activity is believed to stem from the compound's ability to inhibit key enzymes involved in cancer progression, including:

  • Cyclin-dependent kinases
  • Src and Abl tyrosine kinases
  • Glycogen synthase kinase-3
  • Epidermal growth factor receptor (EGFR) .

Table 1: Anticancer Activity Summary

Cell LineInhibition Percentage (%)Compound Variant
MOLT-496.27This compound
KM12HighThis compound
NCI-H52250.17 - 73.62Various analogs
SK-MEL-562.50 - 74.36Various analogs
T-47D63.26 - 72.72Various analogs

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects .

The compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes leads to a reduction in pro-inflammatory mediators such as prostaglandins .

Case Studies

In experimental models, derivatives of this compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • The effective dose (ED50) values for some derivatives were calculated to be similar or lower than that of indomethacin, a commonly used NSAID .

Table 2: Anti-inflammatory Activity Summary

Compound VariantED50 Value (μM)Comparison Drug
Derivative A11.60Indomethacin (9.17 μM)
Derivative B8.23Indomethacin (9.17 μM)
Derivative C9.47Indomethacin (9.17 μM)

Antiviral Activity

Emerging research also indicates that this compound may possess antiviral properties .

The antiviral activity is hypothesized to involve interference with viral replication processes, although specific pathways remain under investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide?

  • Methodology : Synthesis typically involves:

  • Step 1 : Coupling of 4-chlorobenzylamine with a pyrimidin-2-yloxy acetic acid derivative via amide bond formation.
  • Step 2 : Optimization of reaction conditions (e.g., using DCC/DMAP as coupling agents in dry dichloromethane under nitrogen) to minimize side reactions .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization .
    • Key Analytical Validation : Confirm structure using 1H^1H-NMR (e.g., δ 8.5–8.7 ppm for pyrimidine protons) and HPLC (purity >95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • Primary Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., acetamide NH at δ 10.2–10.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation; SHELX software refines bond lengths/angles (e.g., C=O bond: ~1.22 Å) .
    • Supporting Data : IR confirms amide C=O stretch (~1650 cm1^{-1}) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Variables to Test :

VariableOptimal RangeImpact
SolventDry DMF or THFImproves solubility of intermediates
Temperature0–5°C during couplingReduces hydrolysis
Catalyst10 mol% DMAPAccelerates amide bond formation
  • Contradictions : Some studies report higher yields with DCM instead of THF; systematic screening (DoE) is recommended .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition:

  • Approach 1 : Validate assay conditions (e.g., ATP concentration, incubation time) .
  • Approach 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Structural Insights : Compare X-ray data (e.g., binding pose variations due to 4-chlorobenzyl orientation) .

Q. What experimental strategies elucidate the mechanism of action?

  • Stepwise Design :

  • Step 1 : Molecular docking (AutoDock Vina) to predict target binding (e.g., ATP-binding pockets in kinases) .
  • Step 2 : Competitive binding assays with 3H^3H-labeled ATP to confirm inhibition .
  • Step 3 : CRISPR-mediated gene knockout of suspected targets to validate specificity .

Q. How to design structure-activity relationship (SAR) studies?

  • SAR Table :

SubstituentActivity TrendRationale
4-Cl vs. 4-F benzylHigher potency with ClEnhanced lipophilicity
Pyrimidine-O- vs. S-linkersO-linkers improve solubilityReduced steric hindrance
  • Method : Synthesize analogs with systematic substitutions and test in dose-response assays .

Data Contradiction Analysis

Q. Why do thermal stability profiles vary across studies?

  • Root Cause : Differences in DSC methodology (heating rate, sample prep):

  • Solution : Standardize protocols (e.g., 10°C/min under N2_2) and cross-validate with TGA .
    • Example : Reported melting points range from 180–190°C; impurities (e.g., unreacted starting material) may skew results .

Methodological Best Practices

  • Crystallography : Use SHELXL for refinement; validate with R-factor (<5%) and electron density maps .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.